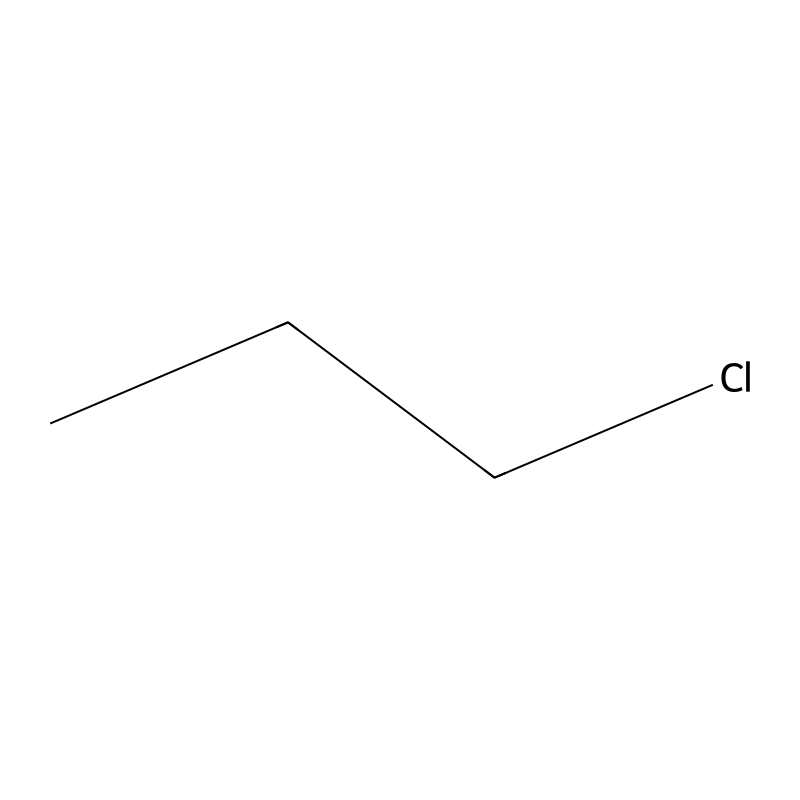1-Chloropropane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 2720 mg/L at 25 °C
Miscible with ethanol, ether; soluble in benzene, chloroform
Synonyms
Canonical SMILES
Organic Synthesis:
- Alkylating agent: 1-Chloropropane acts as an alkylating agent, introducing a propyl group (CH₃CH₂CH₂) to other molecules. This property is valuable in synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and polymers .
- Solvent: Due to its non-polar character and relatively low boiling point, 1-chloropropane can be used as a solvent in some organic reactions, particularly for non-polar or slightly polar compounds .
Organic Chemistry Research:
- Model compound: 1-Chloropropane serves as a model compound for studying various aspects of organic chemistry, including nucleophilic substitution reactions, solubility behavior, and the influence of halogen atoms on reactivity .
- Spectroscopic studies: The simple structure and readily identifiable functional groups of 1-chloropropane make it a suitable candidate for studying various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which aid in understanding the structure and properties of organic molecules .
Environmental Science Research:
- Air pollutant measurement: 1-chloropropane has been used as a reference compound in the development and calibration of instruments that measure volatile organic compounds (VOCs) in air samples, contributing to monitoring air quality .
- Environmental fate studies: Research has employed 1-chloropropane to investigate its environmental fate and degradation pathways in soil and water, providing insights into the behavior and potential impact of similar chlorinated organic compounds in the environment .
1-Chloropropane, also known as n-propyl chloride, is an organic compound with the chemical formula . It appears as a clear, colorless liquid and is characterized by its flammability and distinct chemical properties. The compound is produced through the reaction of n-propyl alcohol with phosphorus trichloride in the presence of a zinc chloride catalyst. Its boiling point is approximately 46.6 °C, while its melting point is around -123 °C, making it more stable than its parent hydrocarbon, propane, which has a boiling point of -42 °C .
1-Chloropropane is a flammable liquid with a vapor that can be irritating to the eyes, skin, and respiratory tract []. Inhalation can cause central nervous system depression with symptoms like dizziness, nausea, and headaches []. Prolonged or repeated exposure can potentially damage the liver, kidneys, and nervous system [].
- Flammability: Highly flammable liquid and vapor [].
- Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
- Exposure Limits: The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) of 200 ppm for 1-Chloropropane as an 8-hour time-weighted average (TWA) exposure limit.
In this reaction, 1-chloropropane is converted into propanol while releasing a chloride ion . Additionally, thermal decomposition studies have shown that at elevated temperatures (between 1015–1220 K), 1-chloropropane can decompose to produce propylene and hydrogen chloride through unimolecular elimination .
1-Chloropropane finds utility in several industrial applications:
- Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds.
- Pharmaceuticals: It is utilized in the production of pharmaceutical intermediates.
- Pesticides: The compound is also employed in formulating certain pesticides due to its reactivity and effectiveness .
Research has explored the kinetics of reactions involving 1-chloropropane. Notably, studies on its interaction with atomic chlorine have revealed detailed mechanisms of hydrogen abstraction reactions. These interactions are temperature-dependent and provide insights into the compound's reactivity under different conditions .
Additionally, investigations into its thermal decomposition have elucidated pathways leading to various products including ethylene and methane alongside propylene .
1-Chloropropane is part of a family of chlorinated hydrocarbons that includes several similar compounds. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Boiling Point (°C) | Unique Features |
|---|---|---|---|
| 1-Chloropropane | C₃H₇Cl | 46.6 | Simplest asymmetric chloropropane |
| 2-Chloropropane | C₃H₇Cl | 35.6 | Symmetrical structure; different reactivity |
| Chlorobutane | C₄H₉Cl | 78.9 | Higher carbon chain; used in more complex syntheses |
| Chloroethane | C₂H₅Cl | 12.3 | Lower molecular weight; more volatile |
1-Chloropropane stands out due to its unique asymmetric structure compared to its symmetrical counterpart, 2-chloropropane. This asymmetry influences its reactivity and applications in organic synthesis.
Physical Description
Color/Form
XLogP3
Boiling Point
46.5 °C
46.60 °C
Flash Point
< 0 °F (< -18 °C) (CLOSED CUP)
Vapor Density
Density
0.8899 g/cu cm
LogP
log Kow = 2.04
Odor
Melting Point
-122.8 °C
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (99.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.07%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (99.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
344.4 mm Hg at 25 °C
Pictograms


Flammable;Irritant
Other CAS
26446-76-4
Wikipedia
Use Classification
Methods of Manufacturing
By reaction of n-propyl alcohol with hydrochloric acid in the presence of zinc chloride as a catalyst; believed to be a byproduct of the manufacture of other chlorinated C3 hydrocarbons
General Manufacturing Information
All other basic organic chemical manufacturing
Hydrocarbons, C3, chloro: ACTIVE
1-Chloropropane can be formed as an impurity in the production of allyl chloride and during the chlorination of allyl chloride
Propyl chloride has found little use in industry. It has been studied as an anesthetic and antiparasiticide.
Analytic Laboratory Methods
AREAL Method 1P-1B. Determination of Volatile Organic Compounds (VOCs) in Indoor Air using Solid Absorbent Tubes. Analysis by capillary GC/MS. Detection Limit=1.7 ng.








